4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride
Overview
Description
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a 3-chlorophenyl group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further optimize the production process, reducing the time and cost associated with the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: New thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiazolidines and other reduced derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The thiazole ring can also interact with various enzymes and receptors, affecting their function and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-phenylthiazole hydrochloride
- 4-(Chloromethyl)-2-(4-chlorophenyl)thiazole hydrochloride
- 4-(Chloromethyl)-2-(2-chlorophenyl)thiazole hydrochloride
Uniqueness
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is unique due to the specific positioning of the chloromethyl and 3-chlorophenyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The presence of the 3-chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7;/h1-4,6H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXLYGPSLQHDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383308 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-83-8 | |
Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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